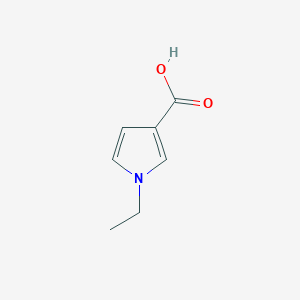

1-Ethyl-1H-pyrrole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-8-4-3-6(5-8)7(9)10/h3-5H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNSSMUWGMGBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1h Pyrrole 3 Carboxylic Acid and Its Analogs

Classical Approaches to Pyrrole (B145914) Ring Formation

Traditional methods for pyrrole synthesis have been established for over a century and remain valuable for their reliability and versatility. These approaches typically involve the condensation of acyclic precursors to form the heterocyclic ring.

The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgthermofisher.com A significant challenge is the instability of α-aminoketones, which tend to self-condense. thermofisher.com To overcome this, they are often prepared in situ. A common approach is the reduction of an α-oximino-β-ketoester with a reducing agent like zinc dust in acetic acid. wikipedia.orgyoutube.com

The general mechanism proceeds through the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by cyclization, elimination of a water molecule, and subsequent isomerization to yield the aromatic pyrrole ring. wikipedia.org The original Knorr synthesis utilized two equivalents of ethyl acetoacetate (B1235776), with one being converted to an α-amino ketone in situ, to produce what is now known as Knorr's pyrrole, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org

| Starting Material 1 | Starting Material 2 | Reagents | Typical Product |

| α-amino-ketone | β-ketoester | Acetic Acid, Zinc | Substituted Pyrrole |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zinc, Acetic Acid | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate wikipedia.org |

The Paal-Knorr synthesis is arguably one of the most straightforward and common methods for preparing pyrroles. rgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org To synthesize N-substituted pyrroles like 1-Ethyl-1H-pyrrole-3-carboxylic acid, a primary amine (in this case, ethylamine) would be used.

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the nucleophilic attack of the amine on the carbonyl groups to form a di-hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole. alfa-chemistry.com The versatility of the Paal-Knorr reaction is a key advantage, as it accommodates a wide range of substituents on both the dicarbonyl compound and the amine. rgmcet.edu.inwikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 1,4-Dicarbonyl Compound | Ammonia or Primary Amine | Neutral or Weakly Acidic | Substituted Pyrrole organic-chemistry.org |

| 2,5-Hexanedione (B30556) | Ethylamine (B1201723) | Acetic Acid | 1-Ethyl-2,5-dimethylpyrrole |

The Hantzsch pyrrole synthesis provides another versatile route to substituted pyrroles. The classic reaction involves a three-component condensation of a β-ketoester, an α-haloketon, and ammonia or a primary amine. wikipedia.orgresearchgate.net This method is particularly useful for producing pyrroles with multiple substituents, including the ester group necessary for forming pyrrole-3-carboxylic acids. researchgate.netscribd.com

The mechanism begins with the formation of an enamine from the reaction between the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the final pyrrole product. wikipedia.org While effective, the traditional Hantzsch synthesis can sometimes result in low yields. scispace.com

| Component 1 | Component 2 | Component 3 | Product Class |

| β-ketoester | α-haloketone | Ammonia or Primary Amine | Substituted Pyrrole Ester wikipedia.org |

| Ethyl acetoacetate | Chloroacetone | Ethylamine | Ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate |

Modern Synthetic Transformations

Contemporary approaches to pyrrole synthesis often focus on improving efficiency, atom economy, and the ability to rapidly generate diverse molecular structures. These methods include multi-component reactions and advanced functionalization strategies.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. bohrium.comuctm.edu They are advantageous due to their high atom economy and operational simplicity, making them ideal for creating libraries of compounds for drug discovery. bohrium.com Several MCRs have been developed for pyrrole synthesis, often building upon the principles of classical reactions like the Hantzsch synthesis. bohrium.commdpi.com

A notable modern adaptation is the development of a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids. scispace.comsyrris.com This method utilizes a Hantzsch-type reaction between tert-butyl acetoacetates, various amines, and 2-bromoketones. scispace.com A key innovation in this process is the utilization of the hydrogen bromide (HBr) byproduct generated during the reaction to hydrolyze the tert-butyl ester in situ, directly yielding the desired carboxylic acid in a single microreactor. scispace.comsyrris.com This approach avoids the need for isolating intermediates and represents a significant improvement in efficiency over traditional batch syntheses. scispace.com

| Reaction Type | Reactants | Key Feature | Product |

| Continuous Flow Hantzsch | tert-butyl acetoacetate, amine, 2-bromoketone | In situ hydrolysis of ester by HBr byproduct | Pyrrole-3-carboxylic acid scispace.com |

| Three-Component | Acetylenedicarboxylate, Diacetyl, Ammonium Acetate | Wittig reaction followed by Hantzsch-type cyclization | 2,3-dimethyl-4,5-dialkoxy-carbonyl substituted pyrrole mdpi.com |

Instead of constructing the pyrrole ring from scratch, modern strategies often involve the direct functionalization of a pre-existing pyrrole core. Regioselective C–H functionalization has emerged as a powerful tool for modifying heterocycles without the need for pre-functionalized starting materials. nih.govacs.org

For pyrroles, achieving β-selectivity (at the C3 or C4 positions) can be challenging, as reactions often favor the more electronically rich α-positions (C2 or C5). However, rhodium-catalyzed C–H arylation has been developed to achieve β-selective coupling of N-substituted pyrroles with aryl halides. acs.org The steric bulk of the catalyst framework and the N-substituent on the pyrrole are thought to direct the functionalization to the less hindered β-position. acs.org This type of strategy allows for the late-stage modification of pyrrole scaffolds, providing a direct route to complex analogs that would be difficult to access through classical ring-formation methods.

| Substrate | Reagent | Catalyst | Regioselectivity | Product Type |

| N-Substituted Pyrrole | Aryl Iodide | Rhodium complex | β-Selective (C4) | β-Arylated Pyrrole acs.org |

| N-Boc-2,5-dihydro-1H-pyrrole | Aryldiazoacetate | Dirhodium tetracarboxylate | α-Selective (C2) | α-Functionalized Dihydropyrrole nih.gov |

Green Chemistry Approaches in Pyrrole Carboxylic Acid Synthesis

In alignment with the principles of green chemistry, recent research has focused on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. These strategies have been successfully applied to the synthesis of pyrrole carboxylic acids.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green synthesis, leading to safer processes and reduced environmental impact. pensoft.net Several solvent-free methods for pyrrole synthesis have been developed. For instance, a sustainable approach involves the reaction of 3-hydroxy-2-pyrones with primary amines under neat conditions at temperatures between 50–75 °C to produce N-substituted pyrrole carboxylic acid derivatives. acs.org This method takes advantage of renewable starting materials and avoids the need for solvents. acs.org

Microwave-assisted synthesis has also proven effective for promoting solvent-free reactions. In one example, N-substituted pyrroles were synthesized by reacting 2,5-hexanedione with primary amines using N-bromosuccinimide (NBS) as a catalyst under microwave irradiation without any solvent. pensoft.net Similarly, various sulfonamides have been converted to the corresponding sulfonylpyrroles under solvent-free microwave conditions at 150 °C. pensoft.net Another approach utilizes a three-component reaction of a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene, which proceeds without a catalyst or solvent to yield tetrasubstituted pyrroles in a highly atom-economical process. organic-chemistry.org

Catalyst-Free Methodologies

Developing synthetic routes that operate efficiently without a catalyst is another key goal of green chemistry, as it simplifies purification processes and avoids the use of potentially toxic or expensive metals. A sustainable synthesis of N-alkyl pyrrole carboxylic acid derivatives has been achieved by reacting biosourced 3-hydroxy-2-pyrones with primary amines at mild temperatures without the need for a catalyst. acs.org This reaction can be performed either neat or in a hydroalcoholic solvent. acs.org

Furthermore, a highly efficient, three-component synthesis of tetrasubstituted pyrroles has been developed that proceeds under both catalyst-free and solvent-free conditions. organic-chemistry.org The reaction involves the nucleophilic attack of a primary amine on a dialkyl acetylenedicarboxylate, followed by a Michael addition with β-nitrostyrene and subsequent intramolecular cyclization and aromatization to furnish the pyrrole ring. organic-chemistry.org

Mechanochemical Synthesis (Ball Milling)

Mechanochemistry, particularly ball milling, offers a powerful, solvent-free alternative to traditional solution-phase synthesis. This high-energy milling technique can promote reactions between solid-state reactants, often reducing reaction times and increasing yields. A clean and efficient one-pot synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives has been developed using ball milling under both catalyst-free and solvent-free conditions. This method is noted for its simplicity and its environmental and economic advantages.

Advanced Reaction Techniques and Methodologies

Beyond green chemistry, the development of advanced reaction technologies provides new avenues for the efficient and scalable synthesis of complex molecules like 1-Ethyl-1H-pyrrole-3-carboxylic acid.

Continuous Flow Synthesis of Pyrrole-3-carboxylic Acids

Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and ease of scalability. syrris.comscispace.com A significant breakthrough has been the development of a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids. syrris.comscispace.comresearchgate.netacs.orgsyrris.com

This method is based on the Hantzsch pyrrole synthesis, reacting tert-butyl acetoacetates, various primary amines (including ethylamine), and α-bromoketones in a microreactor. syrris.comresearchgate.net A key innovation of this process is the utilization of the hydrogen bromide (HBr) generated as a byproduct during the cyclization reaction. syrris.comsyrris.com This in-situ generated acid is used to directly hydrolyze the intermediate tert-butyl ester to the corresponding carboxylic acid within the same microreactor, obviating the need for a separate hydrolysis step. syrris.comscispace.com This approach represents the first direct, one-step synthesis of these compounds from readily available starting materials without the isolation of intermediates. syrris.comscispace.com The scale-up potential was demonstrated by producing 850 mg of a pyrrole-3-carboxylic acid derivative in a 2.5-hour flow time. researchgate.net

| N-Substituent (Amine) | β-Ketoester | α-Bromoketone | Yield (%) |

|---|---|---|---|

| Benzylamine | tert-butyl acetoacetate | 2-bromoacetophenone | 63 |

| Allylamine | tert-butyl acetoacetate | 2-bromoacetophenone | 65 |

| Cyclohexylamine | tert-butyl acetoacetate | 2-bromoacetophenone | 61 |

| Ethylamine | tert-butyl acetoacetate | 2-bromo-1-(4-chlorophenyl)ethanone | 58 |

Tandem Reaction Sequences for Ethylpyrrolecarboxylic Acid Construction

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. The aforementioned continuous flow synthesis of pyrrole-3-carboxylic acids is a prime example of a tandem or domino reaction sequence. syrris.comscispace.com

The process sequentially combines:

Enamine formation: Reaction between the primary amine (e.g., ethylamine) and the β-ketoester (tert-butyl acetoacetate).

Alkylation: Nucleophilic attack of the enamine onto the α-bromoketone.

Cyclization/Dehydration (Hantzsch Synthesis): Intramolecular condensation to form the pyrrole ring, generating HBr as a byproduct.

In-situ Hydrolysis: Acid-catalyzed removal of the tert-butyl protecting group by the generated HBr to yield the final carboxylic acid.

This seamless sequence transforms simple, commercially available starting materials into complex, functionalized pyrrole-3-carboxylic acids in a single, uninterrupted process, which is highly inefficient in standard batch chemistry. syrris.comscispace.com This methodology can be extended to produce pyrrole-3-carboxamides by integrating a subsequent amidation step, further demonstrating the power of tandem strategies in flow chemistry. scispace.com

Synthetic Routes to 1-Ethyl-1H-pyrrole-3-carboxylic Acid

The synthesis of 1-Ethyl-1H-pyrrole-3-carboxylic acid can be achieved through several distinct methodologies. These routes primarily involve either the construction of the pyrrole ring with the N-ethyl group already incorporated or the post-modification of a pre-existing pyrrole scaffold. Key strategies include the direct ethylation of a pyrrole nitrogen, cyclization reactions using ethylamine as a reactant, and the hydrolysis of a corresponding ethyl ester precursor.

Direct N-Ethylation of Pyrrole-3-carboxylic Acid

A straightforward approach to synthesizing the target compound is the direct alkylation of the nitrogen atom of pyrrole-3-carboxylic acid. This method involves the deprotonation of the pyrrole nitrogen, which is weakly acidic, followed by nucleophilic attack on an ethylating agent.

Good yields for N-substitution reactions on pyrroles typically depend on the selective deprotonation of the nitrogen. sunderland.ac.uk Strong bases are often employed to generate the pyrrolide anion, which then acts as a potent nucleophile. Common reagents and conditions for this transformation are outlined in the table below.

| Base | Ethylating Agent | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Sodium hydride (NaH) | Ethyl bromide (EtBr) | Dimethylformamide (DMF) | Room temperature | sunderland.ac.uk |

| Potassium hydride (KH) | Ethyl halide | Tetrahydrofuran (THF) | Room temperature | sunderland.ac.uk |

| - | Alkyl halides | Ionic liquids (e.g., [Bmim][PF6]) | Highly regioselective for N-substitution | organic-chemistry.org |

The reaction proceeds by adding a base like sodium hydride to a solution of pyrrole-3-carboxylic acid (or its ester, followed by hydrolysis) in an aprotic polar solvent such as DMF. The base removes the proton from the nitrogen atom, creating a sodium pyrrolide salt. Subsequent addition of an ethylating agent, such as ethyl bromide or ethyl iodide, results in an SN2 reaction where the pyrrolide anion displaces the halide, forming the N-ethylated pyrrole ring.

Cyclization Reactions Incorporating an Ethyl Moiety

An alternative to modifying an existing pyrrole ring is to build the heterocyclic structure from acyclic precursors in a way that incorporates the N-ethyl group during the ring-forming step. The Hantzsch pyrrole synthesis is a classic and versatile method that can be adapted for this purpose. scispace.comresearchgate.net

This reaction typically involves the condensation of an α-halo ketone, a β-ketoester, and an amine. researchgate.net To obtain the 1-ethyl substituent, ethylamine is used as the amine component. The general scheme involves the reaction of ethyl acetoacetate with ethylamine to form an enamine, which then reacts with an α-haloketone (e.g., chloroacetone) to yield the substituted pyrrole ring after cyclization and dehydration.

| β-Ketoester | Amine | α-Haloketone | Resulting Pyrrole Core Structure |

|---|---|---|---|

| Ethyl acetoacetate | Ethylamine | Chloroacetone | Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate |

| tert-Butyl acetoacetate | Ethylamine | 2-Bromoacetophenone | tert-Butyl 1-ethyl-5-phenyl-1H-pyrrole-3-carboxylate |

Other classical methods for pyrrole synthesis, such as the Paal-Knorr reaction, can also be adapted by using a primary amine (ethylamine) in the condensation with a 1,4-dicarbonyl compound to yield the N-substituted pyrrole. researchgate.netrsc.org These methods build the desired N-substituted ring directly, avoiding the need for subsequent N-alkylation steps.

Hydrolysis of Ethyl Ester Precursors

Many synthetic routes, particularly cyclization reactions, yield an ester of the target carboxylic acid (e.g., ethyl 1-ethyl-1H-pyrrole-3-carboxylate). The final step in these syntheses is the hydrolysis of this ester group to the free carboxylic acid. This can be accomplished through several methods, most commonly via alkaline hydrolysis.

Alkaline hydrolysis, also known as saponification, is the most common method for converting an ester to a carboxylic acid. chemguide.co.uk This process involves heating the ester with a dilute alkali, such as aqueous sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk

The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. wikipedia.org This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the alkaline conditions to form a carboxylate salt (e.g., sodium 1-ethyl-1H-pyrrole-3-carboxylate). A final acidification step with a strong acid, like hydrochloric acid, is required to protonate the carboxylate and yield the desired 1-ethyl-1H-pyrrole-3-carboxylic acid. chemguide.co.uk

Key advantages of alkaline hydrolysis include:

Irreversibility: Unlike acid-catalyzed hydrolysis, the reaction is not an equilibrium process and proceeds to completion. chemguide.co.ukwikipedia.org

Ease of Separation: The product is initially formed as a salt, which can be easily separated from neutral byproducts like the alcohol before acidification. chemguide.co.uk

Modern synthetic chemistry has seen the emergence of continuous flow systems, which offer advantages in efficiency, safety, and scalability. syrris.com An innovative one-step, continuous flow synthesis for pyrrole-3-carboxylic acids has been developed based on the Hantzsch reaction. scispace.comnih.gov

In this method, reagents such as a tert-butyl acetoacetate, an amine, and a 2-bromoketone are pumped into a microreactor and heated. researchgate.netsyrris.com A significant feature of this process is the in situ hydrolysis of the ester. The Hantzsch reaction generates hydrogen bromide (HBr) as a byproduct, which then acts as the acid catalyst to hydrolyze the tert-butyl ester to the corresponding carboxylic acid within the same reactor. scispace.comsyrris.comnih.gov This approach eliminates the need for a separate hydrolysis step, streamlining the synthesis into a single, continuous operation. syrris.com While the documented examples primarily utilize the acid-labile tert-butyl ester for this in situ acid-catalyzed hydrolysis, the principle demonstrates a powerful strategy for integrating reaction and deprotection steps in flow chemistry. scispace.comsyrris.com

Spectroscopic and Structural Characterization of 1 Ethyl 1h Pyrrole 3 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-Ethyl-1H-pyrrole-3-carboxylic acid, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of 1-Ethyl-1H-pyrrole-3-carboxylic acid is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group and the pyrrole (B145914) ring, in addition to the acidic proton of the carboxyl group.

The ethyl group protons would manifest as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) would, in turn, be split into a triplet by the adjacent methylene protons.

The pyrrole ring protons at positions 2, 4, and 5 would give rise to signals in the aromatic region of the spectrum. Their precise chemical shifts and coupling patterns would be influenced by the electronic effects of the N-ethyl and C3-carboxylic acid substituents.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and participation in hydrogen bonding.

Predicted ¹H NMR Data for 1-Ethyl-1H-pyrrole-3-carboxylic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (Carboxyl) | >10 | Broad Singlet | - |

| H-2 (Pyrrole) | 7.5 - 8.0 | Doublet of Doublets | Small (2-3 Hz) |

| H-5 (Pyrrole) | 7.0 - 7.5 | Doublet of Doublets | Small (2-3 Hz) |

| H-4 (Pyrrole) | 6.5 - 7.0 | Doublet of Doublets | Small (2-3 Hz) |

| -CH₂- (Ethyl) | 3.8 - 4.2 | Quartet | ~7 |

| -CH₃ (Ethyl) | 1.3 - 1.6 | Triplet | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 1-Ethyl-1H-pyrrole-3-carboxylic acid would produce a distinct signal.

The carbonyl carbon of the carboxylic acid group is expected to resonate at the most downfield position, typically in the range of 165-185 ppm. spectrabase.com The pyrrole ring carbons would appear in the aromatic region, with their chemical shifts influenced by the positions of the substituents. The carbon attached to the carboxylic acid (C-3) would likely be deshielded compared to the other ring carbons. The ethyl group carbons would be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for 1-Ethyl-1H-pyrrole-3-carboxylic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 165 - 175 |

| C-2 (Pyrrole) | 125 - 135 |

| C-5 (Pyrrole) | 120 - 130 |

| C-3 (Pyrrole) | 115 - 125 |

| C-4 (Pyrrole) | 110 - 120 |

| -CH₂- (Ethyl) | 40 - 50 |

| -CH₃ (Ethyl) | 14 - 18 |

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their adjacency. It would also delineate the coupling network among the pyrrole ring protons.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the signals for the pyrrole CH groups and the ethyl group's CH₂ and CH₃.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of 1-Ethyl-1H-pyrrole-3-carboxylic acid would be characterized by several key absorption bands. The most prominent of these would be the broad O-H stretching vibration of the carboxylic acid's hydroxyl group, typically appearing in the region of 2500-3300 cm⁻¹. spectrabase.com The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band, expected around 1700-1725 cm⁻¹. The presence of the pyrrole ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹, and C=C and C-N stretching vibrations within the fingerprint region (below 1600 cm⁻¹). The C-H stretching and bending vibrations of the ethyl group would also be observable.

Predicted FT-IR Data for 1-Ethyl-1H-pyrrole-3-carboxylic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic/Pyrrole) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic/Ethyl) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Pyrrole Ring) | 1500 - 1600 | Medium |

| C-N Stretch (Pyrrole Ring) | 1300 - 1400 | Medium |

Raman Spectroscopy Investigations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While the O-H stretching vibration is typically weak in Raman spectra, the C=O stretch of the carboxylic acid should be observable. The symmetric breathing vibrations of the pyrrole ring are often strong in Raman spectra and would provide a characteristic signature for the heterocyclic core. The C-C and C-H vibrations of the ethyl group would also contribute to the Raman spectrum.

Predicted Raman Data for 1-Ethyl-1H-pyrrole-3-carboxylic Acid

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic/Pyrrole) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic/Ethyl) | 2850 - 3000 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Medium |

| Pyrrole Ring Breathing | 1300 - 1500 | Strong |

| C-C Stretch (Ethyl) | 800 - 1000 | Medium |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of organic compounds. By ionizing molecules and measuring their mass-to-charge ratio (m/z), it provides direct evidence of a compound's molecular weight. For 1-Ethyl-1H-pyrrole-3-carboxylic acid, with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol , soft ionization techniques are particularly effective. sigmaaldrich.com

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. frontiersin.org This method is highly suitable for analyzing polar molecules like carboxylic acids.

In the analysis of 1-Ethyl-1H-pyrrole-3-carboxylic acid, ESI-MS is typically performed in negative ion mode. The carboxylic acid group readily loses a proton (H⁺) to form a deprotonated molecule, [M-H]⁻. nih.gov This process results in a prominent ion peak at an m/z value corresponding to the molecular weight of the compound minus the mass of a proton. The detection of this ion confirms the molecular weight of the compound and serves as a primary indicator of its presence and purity in a sample. Fragmentation is generally minimal under soft ESI conditions, but collision-induced dissociation can be employed to study the compound's structural fragments if needed. researchgate.net

Table 1: Expected ESI-MS Data for 1-Ethyl-1H-pyrrole-3-carboxylic Acid

| Parameter | Expected Value | Description |

|---|---|---|

| Ionization Mode | Negative | Optimal for acidic protons. |

| Primary Ion | [M-H]⁻ | Deprotonated molecule. |

| Expected m/z | 138.14 | Corresponds to (C₇H₈NO₂)⁻. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of a molecule's elemental formula. frontiersin.org

For 1-Ethyl-1H-pyrrole-3-carboxylic acid, HRMS is used to distinguish its formula, C₇H₉NO₂, from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be confirmed with high confidence, validating the compound's identity.

Table 2: HRMS Data for Elemental Composition Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Theoretical Exact Mass | 139.06333 Da |

| Hypothetical Measured Mass | 139.06330 Da |

| Mass Error | -0.22 ppm |

X-ray Crystallography and Solid-State Structural Analysis

While a crystal structure for 1-Ethyl-1H-pyrrole-3-carboxylic acid itself may not be readily available in public databases, the analysis of its derivatives (such as esters or amides) provides critical insights into the core molecular framework. nih.govnih.gov The process involves growing a high-quality single crystal of the derivative, exposing it to X-rays, and analyzing the resulting diffraction pattern.

The solution of the diffraction data yields a detailed structural model, including the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the precise coordinates of each atom. This information confirms the molecular connectivity and reveals the preferred conformation of the pyrrole ring and its substituents in the solid state.

Table 3: Representative Crystallographic Data for a Hypothetical Derivative (Ethyl 1-ethyl-1H-pyrrole-3-carboxylate)

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 12.1 | Unit cell dimension. |

| c (Å) | 9.3 | Unit cell dimension. |

| β (°) | 105.5 | Unit cell angle. |

| Volume (ų) | 920.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Analysis of Supramolecular Interactions in Crystal Lattices

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular forces known as supramolecular interactions. nih.gov Understanding these interactions is fundamental to crystal engineering. For derivatives of 1-Ethyl-1H-pyrrole-3-carboxylic acid, several key interactions are expected to direct the crystal packing.

The most significant interaction for carboxylic acids is hydrogen bonding. Carboxylic acid molecules typically form highly stable, centrosymmetric dimers through a pair of O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.comrsc.orgresearchgate.net This powerful and directional interaction is a dominant feature in the crystal structures of most carboxylic acids.

Table 4: Common Supramolecular Interactions in Carboxylic Acid Derivative Crystals

| Interaction Type | Donor/Acceptor | Typical Distance/Geometry |

|---|---|---|

| Hydrogen Bond | O-H···O=C | D···A distance: 2.6-2.8 Å |

| Hydrogen Bond | N-H···O=C (in amides) | D···A distance: 2.8-3.1 Å |

| π-π Stacking | Pyrrole Ring ↔ Pyrrole Ring | Centroid-centroid distance: 3.5-4.0 Å |

| C-H···O Interaction | C-H···O=C | D···A distance: 3.0-3.5 Å |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules. DFT calculations for 1-Ethyl-1H-pyrrole-3-carboxylic acid would involve selecting a functional (like the common hybrid functional B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. nih.govnih.gov

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. nih.govrdd.edu.iq For 1-Ethyl-1H-pyrrole-3-carboxylic acid, this process would calculate the most stable arrangement of its atoms in three-dimensional space. The results would provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrrole (B145914) ring and the orientation of the ethyl and carboxylic acid substituents relative to the ring would be determined. mdpi.com This optimized structure is crucial as it represents the most probable structure of the molecule in the gas phase and serves as the foundation for all subsequent property calculations. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that this structure is a true energy minimum. mdpi.com

Electronic Structure Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. rdd.edu.iq The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For 1-Ethyl-1H-pyrrole-3-carboxylic acid, analysis would reveal the spatial distribution of these orbitals. Typically, in such aromatic systems, the HOMO and LUMO are distributed across the π-conjugated system of the pyrrole ring and the carboxylic acid group. This analysis helps predict the most likely sites for electrophilic and nucleophilic attack and provides insights into the electronic transitions within the molecule.

Vibrational Frequency Calculations and Spectral Assignment Support

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic frequencies based on the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to better match experimental data, correcting for anharmonicity and other theoretical approximations. researchgate.net This analysis for 1-Ethyl-1H-pyrrole-3-carboxylic acid would predict the vibrational modes associated with its functional groups, such as the C=O and O-H stretches of the carboxylic acid, the N-H vibrations of the pyrrole ring, and the C-H stretches of the ethyl group. This theoretical spectrum is an invaluable tool for interpreting and assigning the peaks observed in experimental IR and Raman spectra. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how the molecule interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states. For 1-Ethyl-1H-pyrrole-3-carboxylic acid, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis would also identify the nature of these electronic transitions, for example, whether they are π→π* or n→π* transitions, and which molecular orbitals are involved in the excitation (e.g., a HOMO to LUMO transition).

Quantum Chemical Descriptors and Reactivity Analysis

Beyond frontier orbitals, DFT can be used to calculate a range of quantum chemical descriptors that quantify molecular reactivity. These descriptors are derived from the changes in electron density and provide a more nuanced picture of how a molecule will interact with other chemical species.

Fukui Functions and Local Softness Parameters

Fukui functions are powerful descriptors for predicting the regioselectivity of chemical reactions. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net The Fukui function helps to identify the most electrophilic and nucleophilic sites within the molecule.

f(r) : Identifies sites susceptible to nucleophilic attack (where an electron is added).

f-(r) : Identifies sites susceptible to electrophilic attack (where an electron is removed).

f0(r) : Identifies sites susceptible to radical attack.

Coupled with the concept of local softness (s(r)) , which combines the Fukui function with the global softness of the molecule, this analysis provides a quantitative measure of reactivity at different atomic sites. For 1-Ethyl-1H-pyrrole-3-carboxylic acid, these calculations would pinpoint which atoms on the pyrrole ring and the carboxylic acid group are most likely to participate in different types of chemical reactions. researchgate.net

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in understanding chemical reactivity. Conceptual DFT provides a framework to quantify these properties through reactivity indices. The global electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment, while the nucleophilicity index (N) quantifies the electron-donating ability. nih.gov Local indices, such as Fukui functions and Parr functions, pinpoint the specific atomic sites within a molecule that are most susceptible to either electrophilic or nucleophilic attack. tandfonline.comnih.gov

For pyrrole derivatives, these indices help predict how they will interact with other reagents. A computational analysis of the related compound 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid (ADPC) using DFT calculations reveals the reactive sites through Fukui functions and Molecular Electrostatic Potential (MEP) maps. tandfonline.com

The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the molecule changes.

f+(r) corresponds to nucleophilic attack (accepting electrons). The site with the highest f+ value is the most likely site for nucleophilic attack.

f-(r) corresponds to electrophilic attack (donating electrons). The site with the highest f- value is the most likely site for electrophilic attack.

The MEP map provides a visual representation of the charge distribution, where red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In the study of ADPC, MEP analysis identified the oxygen atom of the acetyl group as the most electronegative region, making it a primary site for electrophilic interaction. The hydrogen atom of the carboxylic acid group showed the most positive potential, indicating its role in intermolecular interactions. tandfonline.com

Based on the analysis of ADPC, the probable reactive sites for 1-Ethyl-1H-pyrrole-3-carboxylic acid can be inferred. The carbonyl oxygen of the carboxylic acid group would be a prime site for electrophilic attack, while the pyrrole ring itself, being an aromatic system, would be the center of nucleophilic character for reactions like electrophilic aromatic substitution.

Table 1: Key DFT-Derived Reactivity Descriptors (Note: Data for specific indices like ω and N for the target compound are not available in the cited literature. This table conceptualizes the parameters.)

| Descriptor | Definition | Predicted Relevance for 1-Ethyl-1H-pyrrole-3-carboxylic acid |

| Global Electrophilicity (ω) | Measures the propensity of a molecule to accept electrons. nih.gov | Expected to be moderate, influenced by the electron-donating pyrrole ring and electron-withdrawing carboxylic acid group. |

| Global Nucleophilicity (N) | Measures the propensity of a molecule to donate electrons. nih.gov | Expected to be significant due to the electron-rich aromatic pyrrole ring. |

| Local Electrophilicity (ωk) | Identifies the most electrophilic atom or site in a molecule. echemi.com | The carbonyl carbon of the carboxylic acid group is predicted to be the most electrophilic site. |

| Local Nucleophilicity (Nk) | Identifies the most nucleophilic atom or site in a molecule. | The C2 and C5 positions of the pyrrole ring are predicted to be the most nucleophilic sites for electrophilic substitution. |

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, is a powerful computational method used to analyze the topology of the electron density in a molecule. bohrium.com It allows for the characterization of chemical bonds, including covalent bonds, ionic interactions, and weaker non-covalent interactions like hydrogen bonds. The theory is based on locating critical points in the electron density (ρ(r)), particularly Bond Critical Points (BCPs), which exist between two interacting atoms. bohrium.com

Several properties at the BCP provide quantitative information about the nature of the chemical bond:

Electron Density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, ∇²ρ(r) > 0) interactions. bohrium.com

Total Electron Energy Density (H(r)) : The sign of H(r) can also help characterize the degree of covalency.

While a specific AIM analysis for 1-Ethyl-1H-pyrrole-3-carboxylic acid is not present in the searched literature, studies on similar molecules, such as salts of pyridine (B92270) with carboxylic acids, demonstrate the utility of AIM in characterizing the crucial N—H···O and O—H···O hydrogen bonds that dictate their crystal structures. bohrium.com For 1-Ethyl-1H-pyrrole-3-carboxylic acid, AIM analysis would be invaluable for characterizing the C-N, C-C, and C=O bonds within the molecule and, importantly, the intermolecular O-H···O hydrogen bonds that form between two molecules in the solid state, leading to dimer formation.

Table 2: Expected AIM Parameters for Bonds in 1-Ethyl-1H-pyrrole-3-carboxylic acid (Note: This table is illustrative, based on general principles of AIM theory, as specific calculated values for the target molecule are not available.)

| Bond Type | Expected Sign of ∇²ρ(r) | Expected Nature of Interaction |

| C-C / C=C (Pyrrole Ring) | Negative | Covalent (Shared-shell) |

| C-N (Pyrrole Ring) | Negative | Polar Covalent |

| C=O (Carboxylic Acid) | Negative | Polar Covalent |

| O-H (Carboxylic Acid) | Negative | Polar Covalent |

| O-H···O (Intermolecular) | Positive | Hydrogen Bond (Closed-shell) |

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is crucial for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, intermediates, and products.

The synthesis of N-substituted pyrroles is often achieved through methods like the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.com A plausible mechanism for this type of reaction involves the initial formation of an intermediate through the nucleophilic attack of the amine on a carbonyl group, followed by cyclization and dehydration to form the aromatic pyrrole ring. mdpi.com

Transition state analysis uses computational methods to locate the exact geometry of the transition state (a first-order saddle point on the potential energy surface) for each step of the reaction. Calculating the energy of this transition state relative to the reactants yields the activation energy, a critical parameter for understanding reaction kinetics. While a specific transition state analysis for the synthesis of 1-Ethyl-1H-pyrrole-3-carboxylic acid has not been reported in the reviewed literature, such studies on related reactions provide a template for what would be investigated. The key steps for analysis would be the initial nucleophilic addition, the ring-closing cyclization, and the final dehydration steps, each with its own distinct transition state.

Computational DFT studies allow for the calculation of key thermodynamic and kinetic parameters that govern a chemical reaction.

Kinetic Parameters : The primary kinetic parameter is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. It is calculated from the energy difference between the reactants and the transition state. Lower activation energies correspond to faster reaction rates.

For the synthesis of pyrrole derivatives, computational studies can compare different potential pathways to determine the most likely mechanism. For instance, in a study of nitro-derivatives of pyrrole, DFT was used to calculate the enthalpy of formation and bond dissociation energies to investigate the thermodynamic and kinetic stability of the designed molecules. researchgate.net Such calculations would be essential to optimize the synthesis of 1-Ethyl-1H-pyrrole-3-carboxylic acid and to understand its stability and subsequent reactivity.

Chemical Reactivity and Derivatization Strategies

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a highly versatile functional handle, permitting a variety of transformations to produce esters, amides, and alcohols.

The carboxylic acid of 1-Ethyl-1H-pyrrole-3-carboxylic acid can be readily converted to its corresponding esters. Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, are applicable. For instance, reaction with ethanol (B145695) would yield ethyl 1-ethyl-1H-pyrrole-3-carboxylate. The synthesis of various pyrrole-3-carboxylate esters, such as those derived from tert-butyl acetoacetates or through the reaction of 2-pyrrolyl trichloromethyl ketone with sodium ethoxide, demonstrates the feasibility of these transformations on the pyrrole (B145914) scaffold. researchgate.netorgsyn.org These methods are used to produce a range of substituted pyrrole esters, indicating that the 1-ethyl-1H-pyrrole-3-carboxylic acid core is amenable to similar derivatization. lookchem.comontosight.ai

Amide bond formation is a crucial transformation, often employed in medicinal chemistry. 1-Ethyl-1H-pyrrole-3-carboxylic acid can be coupled with primary or secondary amines to form the corresponding amides. This typically requires the activation of the carboxylic acid. A host of modern coupling reagents have been developed to facilitate this process, especially for less reactive or electron-deficient amines. nih.gov

Common strategies involve the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Other potent reagents include uronium-based agents like HATU, which are widely used for efficient amide synthesis. nih.gov Nature-inspired, one-pot methods that avoid traditional coupling reagents have also been developed, relying on the in-situ formation of thioester intermediates that then react with amines. nih.govrsc.orgresearchgate.net These varied methodologies provide a robust toolkit for the amidation of functionalized carboxylic acids like 1-Ethyl-1H-pyrrole-3-carboxylic acid.

Table 1: Common Reagents for Amide Bond Formation

| Reagent/System | Description | General Application |

|---|---|---|

| EDC/HOBt | A carbodiimide (B86325) (EDC) activates the carboxylic acid, and the additive (HOBt) forms a reactive ester, minimizing side reactions and racemization. nih.gov | Widely used for general amide and peptide synthesis. |

| HATU/DIPEA | A uronium-based coupling agent that forms a highly reactive activated ester. Requires a non-nucleophilic base like DIPEA. nih.gov | Effective for difficult couplings, including with electron-deficient amines. |

| BOP-Cl/Et₃N | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is another phosphonium-based coupling reagent. | Used for sluggish coupling reactions. nih.gov |

| DPDTC | Dipyridyl dithiocarbonate is used in a one-pot method to form a thioester intermediate, which then reacts with an amine. nih.govresearchgate.net | A "green chemistry" approach that avoids traditional coupling reagents. nih.govresearchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

The carboxylic acid functional group can be reduced to a primary alcohol, yielding (1-Ethyl-1H-pyrrol-3-yl)methanol. This transformation typically requires powerful reducing agents due to the low electrophilicity of the carboxylate carbon. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. youtube.com The reaction proceeds via a nucleophilic acyl substitution by a hydride ion, followed by further reduction of the intermediate aldehyde. The initial step involves an acid-base reaction where the acidic proton of the carboxylic acid is removed by the basic hydride reagent before the reduction commences. youtube.com

Pyrrole Ring Functionalization and Substitution Reactions

The pyrrole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The N-ethyl and 3-carboxylic acid substituents influence the regioselectivity of these reactions.

Pyrrole and its derivatives are significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene, often allowing for the use of milder reaction conditions. pearson.comwikipedia.org Substitution typically occurs at the C2 or C5 positions, which are electronically favored due to better stabilization of the cationic intermediate (the sigma complex). pearson.com For 1-Ethyl-1H-pyrrole-3-carboxylic acid, the C2 and C5 positions are the most likely sites for electrophilic attack. The carboxylic acid group is a deactivating, meta-directing group in traditional aromatic systems, but in the highly activated pyrrole ring, its electronic influence is less dominant than the ring's inherent reactivity.

Common EAS reactions applicable to the pyrrole ring include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine (I₂).

Nitration: Addition of a nitro group (NO₂) using nitric acid, often with a milder catalyst than the sulfuric acid used for benzene. masterorganicchemistry.com

Acylation: Friedel-Crafts acylation can introduce an acyl group, typically at the C2 or C5 position, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. pearson.com

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Electrophile | Common Reagents |

|---|---|---|

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Br₂, FeBr₃; N-Bromosuccinimide (NBS) |

| Nitration | NO₂⁺ (Nitronium ion) | HNO₃, H₂SO₄ |

| Sulfonation | SO₃ | Fuming H₂SO₄ |

| Friedel-Crafts Acylation | R-C=O⁺ (Acylium ion) | Acyl chloride (RCOCl), AlCl₃ |

| Friedel-Crafts Alkylation | R⁺ (Carbocation) | Alkyl halide (R-X), AlCl₃ |

This table is interactive and can be sorted by clicking on the column headers.

N-Substitution Reactions on Pyrroles

The compound 1-Ethyl-1H-pyrrole-3-carboxylic acid is, by definition, an N-substituted pyrrole, with an ethyl group attached to the nitrogen atom of the pyrrole ring. Consequently, further N-substitution reactions on this molecule are not feasible as the nitrogen atom lacks a proton to be substituted. The discussion of N-substitution in this context therefore shifts to the synthetic routes that produce this N-substituted scaffold.

The synthesis of N-substituted pyrrole-3-carboxylic acids can be achieved through methods like the Hantzsch pyrrole synthesis. A modern approach utilizes continuous flow chemistry, which allows for the one-step synthesis of highly substituted pyrrole-3-carboxylic acids. syrris.comresearchgate.net This reaction typically involves the condensation of a β-ketoester (like tert-butyl acetoacetate), a primary amine (in this case, ethylamine), and an α-haloketone (such as 2-bromoketone). syrris.comresearchgate.net The primary amine provides the N-substituent, directly yielding the 1-ethyl-pyrrole core in a single, efficient process. syrris.com This synthetic strategy represents a critical application of N-substitution reactions to generate the title compound's fundamental structure.

Strategic Derivatization for Enhanced Analytical Detection

The carboxylic acid group of 1-Ethyl-1H-pyrrole-3-carboxylic acid is the primary site for strategic derivatization aimed at improving its detectability in analytical assays. Since the carboxyl group is a weak chromophore, derivatization is essential for sensitive determination by methods such as high-performance liquid chromatography (HPLC). nih.gov These strategies involve attaching a tag to the carboxylic acid that possesses strong ultraviolet (UV) absorbance, fluorescence, or properties that enhance ionization in mass spectrometry.

Chromophoric and Fluorogenic Labeling Strategies

For enhanced detection using UV or fluorescence spectroscopy, the carboxylic acid can be converted into an ester or amide linked to a chromophoric or fluorogenic moiety. nih.gov This pre-column derivatization is a widely employed technique for the analysis of compounds with carboxylic acid groups. tandfonline.com The reaction typically involves an esterification where the carboxyl group reacts with a labeling reagent, often an alkyl halide or diazoalkane, in the presence of a catalyst. nih.govtandfonline.com

Fluorogenic labeling is particularly valued for its high sensitivity. Various classes of reagents, including those based on coumarin, anthracene, and naphthalimide, have been developed for this purpose. nih.govthermofisher.com For instance, a novel coumarin-based fluorescent reagent, N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), reacts with carboxylic acids in the presence of a catalyst to yield highly fluorescent esters. tandfonline.comtandfonline.com Similarly, 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) is a highly sensitive fluorescent labeling reagent that reacts with carboxylic acids within minutes at room temperature.

| Reagent Class | Example Reagent | Reaction Conditions | Detection Method | Detection Limit |

| Coumarin Analogues | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Acetone, K₂CO₃, 18-crown-6, 30°C, 20 min tandfonline.comtandfonline.com | Fluorescence (λex=345 nm, λem=435 nm) tandfonline.comresearchgate.net | 12.5 pg tandfonline.comtandfonline.com |

| Anthracene Analogues | 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (AE-OTf) | Acetonitrile, Tetraethylammonium carbonate, Room temp, 10 min | Fluorescence | 0.8–2.7 fmol |

| Naphthalimide Analogues | 2-(2,3-Naphthalimido)ethyl trifluoromethanesulfonate (NE-OTf) | Acetonitrile, rapid reaction with carboxylate anions thermofisher.com | Fluorescence (λem=394 nm) or UV (λabs=259 nm) thermofisher.com | 4 fmol (Fluorescence) thermofisher.com |

| Diazoalkane Analogues | 9-Anthryldiazomethane (ADAM) | Organic solvents, catalyst-free reaction thermofisher.com | Fluorescence | High mass sensitivity nih.gov |

Derivatization for Mass Spectrometry Signal Enhancement

For analysis by liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), derivatization of the carboxylic acid group can significantly improve signal intensity. Carboxylic acids often exhibit poor ionization efficiency, especially in the commonly used positive-ion ESI mode. nih.gov Chemical derivatization can introduce a moiety that is readily protonated or carries a permanent positive charge, thereby enhancing the MS signal. researchgate.net

A "charge reversal" strategy is often employed. For example, Dimethylaminophenacyl Bromide (DmPABr) reacts with carboxylic acids to form esters. The tertiary amine in the DmPABr tag is easily protonated, converting the typically negative-ion mode analyte into a derivative that is highly responsive in positive-ion ESI-MS. Another approach uses reagents like 4-bromo-N-methylbenzylamine (4-BNMA), which, when coupled to a carboxylic acid using a carbodiimide agent like EDC, improves retention in reversed-phase chromatography and introduces a bromine atom, whose characteristic isotopic pattern aids in identification. nih.gov

| Reagent | Derivatization Strategy | Advantage for MS |

| Dimethylaminophenacyl Bromide (DmPABr) | Forms an ester, introducing a dimethylamino group. | Charge reversal; enhances signal in positive-ion ESI-MS. |

| 4-bromo-N-methylbenzylamine (4-BNMA) | Amide coupling via EDC activation. nih.gov | Improves chromatographic retention; Br isotope pattern aids identification. nih.gov |

| (S)-Anabasine (ANA) | Amide coupling. nih.gov | Increases detectability in positive-ion ESI-MS by 20- to 160-fold. nih.gov |

| Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) propylamine | Amide coupling. researchgate.net | Introduces a permanent positive charge from the phosphonium (B103445) group. researchgate.net |

Chiral Derivatization for Enantiomeric Separation

The compound 1-Ethyl-1H-pyrrole-3-carboxylic acid is itself achiral. However, if a chiral center were introduced into its structure, the resulting enantiomers would require separation for individual analysis. A powerful method for separating enantiomers is chiral derivatization. libretexts.org This technique involves reacting the racemic mixture of the carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA), typically a chiral amine or alcohol. libretexts.orgnih.gov

This reaction produces a mixture of diastereomers. libretexts.orgtcichemicals.com Unlike enantiomers, which have identical physical properties, diastereomers have different properties and can be separated using standard, non-chiral chromatographic techniques like HPLC or TLC. libretexts.orgnih.gov After separation, the original carboxylic acid enantiomers can be recovered by cleaving the bond to the chiral auxiliary, if necessary. libretexts.org For example, a racemic carboxylic acid can be reacted with an enantiomerically pure amine, such as (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol, to form diastereomeric amides that can be readily separated. nih.gov

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Principle of Separation |

| Enantiomerically pure chiral amines (e.g., 1-phenylethanamine) | Carboxylic Acid | Forms diastereomeric amide salts which are separated by crystallization or chromatography. libretexts.org |

| (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol | Carboxylic Acid | Forms diastereomeric carboxamides separable by thin-layer chromatography (TLC). nih.gov |

| (S)-Anabasine (ANA) | Carboxylic Acid | Forms diastereomeric amides separable by LC-MS. nih.gov |

| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Carboxylic Acid | Forms diastereomeric amides separable by reversed-phase HPLC. researchgate.net |

Advanced Applications in Chemical Synthesis and Materials Science

1-Ethyl-1H-pyrrole-3-carboxylic Acid as a Synthetic Building Block

The structure of 1-Ethyl-1H-pyrrole-3-carboxylic acid is well-suited for its role as a versatile building block in organic chemistry. The pyrrole (B145914) core is a privileged scaffold found in numerous biologically active compounds, and the carboxylic acid group serves as a handle for a wide array of chemical transformations. researchgate.netnih.gov

The pyrrole framework is a fundamental structural motif in a vast range of natural products and pharmaceutical agents. syrris.com Pyrrole derivatives are recognized as promising scaffolds for developing drugs with antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. researchgate.netnih.gov The synthesis of substituted pyrrole-3-carboxylic acids is a key step in accessing more complex heterocyclic systems. syrris.comscispace.com For instance, general methods like the Hantzsch pyrrole synthesis are employed to create diversely substituted pyrrole-3-carboxylic acids, which then serve as precursors for further elaboration. researchgate.net These acid derivatives are crucial intermediates for building larger, multi-ring systems that are often required for biological activity.

The presence of the carboxylic acid function on the 1-Ethyl-1H-pyrrole-3-carboxylic acid molecule allows for its incorporation into larger, more complex heterocyclic structures through reactions such as amidation, esterification, and various coupling reactions. This makes it a valuable starting material for libraries of compounds in drug discovery programs. nih.gov

The carboxylic acid group is a versatile functional group that can be readily converted into others, making 1-Ethyl-1H-pyrrole-3-carboxylic acid a key player in multistep synthesis. A significant application is in the synthesis of pyrrole-3-carboxamides. nih.gov Continuous flow synthesis methods have been developed for the efficient production of pyrrole-3-carboxylic acid derivatives, which can be immediately used in subsequent steps without isolation. syrris.comscispace.com In these processes, the carboxylic acid is activated and reacted with various amines to produce a diverse range of amide products. nih.gov This approach is particularly efficient for rapidly generating libraries of related compounds for screening purposes. syrris.com

Below is a representative table illustrating a common synthetic transformation of a pyrrole-3-carboxylic acid.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 1-Ethyl-1H-pyrrole-3-carboxylic acid | 1. SOCl₂ or EDC/HOBt 2. Amine (R-NH₂) | N-substituted-1-ethyl-1H-pyrrole-3-carboxamide | Amide Coupling |

Role in Materials Chemistry Research

The combination of a polymerizable heterocyclic ring and a functional carboxylic acid group makes 1-Ethyl-1H-pyrrole-3-carboxylic acid and its analogs attractive for materials science, particularly in the creation of functional polymers and supramolecular structures.

Pyrrole derivatives can be polymerized to form polypyrroles, a well-known class of conductive polymers. nih.gov The introduction of functional groups, such as carboxylic acids, directly onto the pyrrole monomer is a key strategy for creating functional materials. For example, poly(pyrrole-1-carboxylic acid) has been synthesized and used as an efficient sorbent for metal ions. nih.gov The carboxylic acid groups on the polymer backbone provide binding sites that enhance the material's affinity for metal ions. nih.gov

Furthermore, pyrrole-containing molecules can be designed as amphiphiles that undergo supramolecular polymerization in water to form functional nanostructures. nih.gov The interplay of π-stacking from the pyrrole rings and hydrogen bonding from groups like carboxylic acids can drive the self-assembly process, leading to ordered materials with interesting optoelectronic properties. nih.gov

Polypyrrole (PPy) is intrinsically conductive and has been explored for applications in biosensors, nerve repair, and electrodes. nih.govmdpi.com Functionalizing PPy with carboxylic acid groups, as seen in the related polymer poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH), significantly enhances its utility. nih.govnih.gov The carboxylic acid moieties provide several advantages:

They can be used to covalently attach biological molecules, such as peptides, to create bioactive surfaces that promote cell adhesion. nih.govnih.gov

They can alter the solubility and processability of the polymer.

They can influence the doping mechanism and, consequently, the electrical properties of the material.

The resulting functionalized conductive polymers can be used as bioactive platforms for tissue engineering and other biomedical applications. nih.gov

| Polymer | Key Functional Group | Primary Application | Conductivity |

|---|---|---|---|

| Polypyrrole (PPy) | N/A | Conductive coatings, electrodes | 10² to 10³ S·cm⁻¹ mdpi.com |

| Poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH) | -COOH | Bioactive platforms, functional coatings | Semiconductor range nih.govnih.gov |

Catalysis and Ligand Design Studies

The structure of 1-Ethyl-1H-pyrrole-3-carboxylic acid, containing both a nitrogen heterocycle and a carboxylic acid, offers multiple potential coordination sites (the nitrogen atom and the carboxylate oxygen atoms) for metal ions. This makes it an interesting candidate for the design of novel ligands for catalysis and coordination chemistry. N-arylpyrrole derivatives have been successfully employed in ligand-based design approaches to develop new therapeutic agents, demonstrating the utility of the pyrrole scaffold in binding to specific targets. nih.gov

While specific studies on 1-Ethyl-1H-pyrrole-3-carboxylic acid in catalysis are not widely reported, its structural motifs are common in ligand design. The ethyl group can be used to tune the steric and electronic properties of the resulting metal complex, potentially influencing its catalytic activity and selectivity. The ability to derivatize the carboxylic acid group further expands the possibilities for creating bidentate or polydentate ligands for a wide range of transition metal-catalyzed reactions.

Pyrrole Carboxylic Acid Derivatives as Ligands in Metal Catalysis

The nitrogen atom in the pyrrole ring and the oxygen atoms of the carboxylic acid group are potential coordination sites for metal ions, making pyrrole carboxylic acid derivatives attractive candidates for the development of novel ligands in metal catalysis. The electronic properties of the pyrrole ring can be tuned by substituents, which in turn can influence the catalytic activity of the corresponding metal complex.

Research in this area has demonstrated that pyrrole-based compounds can form stable complexes with a variety of transition metals. For instance, a tridentate pyrrole-based ligand, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, was synthesized and used to form complexes with Copper(II) and Nickel(II). researchgate.net This highlights the utility of the pyrrole scaffold in constructing polydentate ligands. The design of such ligands is crucial in the field of artificial photosynthesis and water splitting, where new catalysts are needed to mimic the oxygen-evolving complex in Photosystem II. researchgate.net

Furthermore, pyrrole itself has been utilized as a spectroscopic molecular probe to study the surface basicity of metal oxides like ceria and alumina. rsc.org The interaction of the pyrrole's NH group with the metal oxide surface provides insight into the electronic and structural properties of the material. rsc.org This capacity for interaction with metal centers suggests that 1-Ethyl-1H-pyrrole-3-carboxylic acid could be developed into ligands for various metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, or oxidations. The ethyl group on the nitrogen and the carboxylic acid at the 3-position would modulate the electronic and steric environment of the metal center, potentially leading to catalysts with unique reactivity and selectivity.

Table 1: Examples of Pyrrole Derivatives in Metal Interactions

| Pyrrole Derivative | Metal/Metal Oxide | Application/Study |

|---|---|---|

| Methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate | Copper(II), Nickel(II) | Synthesis of new transition metal complexes for catalysis. researchgate.net |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. While the direct application of 1-Ethyl-1H-pyrrole-3-carboxylic acid as an organocatalyst is not prominently described, the broader class of pyrrole-containing molecules is heavily featured in organocatalytic transformations, primarily in the synthesis of pyrrole derivatives themselves. nih.govnih.gov

For example, organocatalysts like squaric acid and chiral phosphoric acids have been employed in the synthesis of various pyrrole derivatives. nih.gov The development of enantioselective methods is a significant focus, such as the synthesis of axially chiral aryl pyrroles using a combination of a chiral phosphoric acid and a Lewis acid. nih.gov

Although these examples showcase pyrroles as synthetic targets rather than catalysts, the inherent properties of the pyrrole ring suggest potential for organocatalytic activity. The acidic proton on the carboxylic acid group of 1-Ethyl-1H-pyrrole-3-carboxylic acid could allow it to act as a Brønsted acid catalyst. Furthermore, the pyrrole nitrogen could be part of a more complex chiral scaffold, leading to the development of novel organocatalysts for asymmetric synthesis. The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids via organocatalytic Michael addition reactions demonstrates the utility of related heterocyclic structures in asymmetric catalysis. rsc.org

Development of Chemical Probes and Analytical Standards

The unique structure of 1-Ethyl-1H-pyrrole-3-carboxylic acid makes it and its derivatives interesting candidates for the development of specialized chemical probes and analytical standards.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify, typically for methods like HPLC or mass spectrometry. thermofisher.com Carboxylic acids are a common functional group targeted for derivatization. thermofisher.com Reagents are designed to react with the carboxylic acid to attach a tag that enhances detection, for example, by introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection.

While specific derivatization reagents based on the 1-Ethyl-1H-pyrrole-3-carboxylic acid scaffold are not commercially widespread, the chemistry to create them is well-established. The carboxylic acid group of 1-Ethyl-1H-pyrrole-3-carboxylic acid could be activated (e.g., as an acyl chloride or an active ester) and then reacted with a fluorescent or UV-active amine or alcohol to create a labeled version of the molecule. Conversely, the pyrrole moiety itself could serve as the signaling unit. A molecule containing the 1-Ethyl-1H-pyrrole-3-carbonyl group could be designed to react with specific analytes, with the pyrrole's electronic environment being sensitive to the binding event, leading to a change in its spectroscopic properties.

Table 2: General Strategies for Carboxylic Acid Derivatization

| Derivatization Goal | Reagent Type | Resulting Functional Group |

|---|---|---|

| Enhance UV-Vis Detection | Reagents with chromophores | Labeled Esters or Amides |

| Enhance Fluorescence Detection | Reagents with fluorophores | Labeled Esters or Amides |

Non-targeted screening (NTS) is a powerful analytical approach used to identify a wide range of chemicals in complex samples like environmental matrices or biological fluids without prior selection of target analytes. nih.gov This methodology is crucial for discovering emerging contaminants and understanding the complete chemical landscape of a sample. nih.gov

In the context of NTS, compounds like 1-Ethyl-1H-pyrrole-3-carboxylic acid and its metabolites or degradation products could be identified as part of the "chemical fingerprint" of a sample. The presence and concentration of such compounds could be indicative of specific industrial processes, biological pathways, or environmental contamination sources. For NTS methods to be effective, comprehensive databases of chemical compounds and their mass spectral data are required for confident identification. The inclusion of 1-Ethyl-1H-pyrrole-3-carboxylic acid and its derivatives in such databases would be essential for its detection and identification in NTS studies. While the application of NTS to various matrices is well-established, the specific identification of 1-Ethyl-1H-pyrrole-3-carboxylic acid is not highlighted in the reviewed literature, indicating that it may not be a widely recognized contaminant or biomarker at present.

Future Directions and Emerging Research Avenues

Innovations in Sustainable Synthesis of Pyrrole (B145914) Carboxylic Acids

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of pyrrole derivatives. semanticscholar.orgresearchgate.net Traditional methods like the Paal-Knorr and Hantzsch syntheses are being reimagined to minimize environmental impact and enhance efficiency. nih.govtandfonline.com For N-substituted pyrrole carboxylic acids, including the 1-ethyl variant, research is focused on several key green innovations.

One promising approach involves the use of biosourced starting materials. For instance, a sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been developed using primary amines and 3-hydroxy-2-pyrones, which can be derived from renewable sources. acs.orgpolimi.it These reactions can often be performed under solvent-free conditions or in benign solvent systems like water-methanol solutions, eliminating the need for hazardous organic solvents. polimi.it

Furthermore, the development of heterogeneous catalysts, such as nanoparticles and metal salts, is a significant area of advancement. nih.gov These catalysts offer high efficiency, ease of separation, and the potential for recycling, which aligns with the principles of green chemistry. researchgate.net Mechanochemical activation, using techniques like high-speed ball milling, also presents a solventless and rapid alternative to traditional synthesis methods. researchgate.net Enzymatic catalysis is another frontier, offering environmentally friendly reaction conditions for producing pyrrole-containing structures. rsc.orgrsc.org

| Synthesis Strategy | Key Advantages | Relevance to 1-Ethyl-1H-pyrrole-3-carboxylic acid |

| Use of Biosourced Pyrones | Utilizes renewable feedstocks, often solvent-free or uses green solvents (water/methanol). acs.orgpolimi.it | Direct applicability by reacting ethylamine (B1201723) with an appropriate 3-hydroxy-2-pyrone derivative. |

| Heterogeneous Catalysis | Catalyst is easily separated and recycled, reactions can be run under milder conditions. researchgate.netnih.gov | Development of specific catalysts could streamline the Paal-Knorr synthesis using ethylamine and a suitable 1,4-dicarbonyl precursor. |

| Mechanochemical Activation | Solvent-free, reduced reaction times, energy-efficient. researchgate.nettandfonline.com | Potential for a rapid, solid-state synthesis of the target compound, reducing waste. |